![molecular formula C19H21BFNO3 B1387925 N-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 850567-58-7](/img/structure/B1387925.png)
N-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a two-step substitution reaction . The structure of the compound is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are studied using density functional theory (DFT), which is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it serves as a precursor or an intermediate in the synthesis of peptides or proteins. It is particularly useful in the study of protein interactions and functions .
Suzuki-Miyaura Cross-Coupling
It plays a critical role in Suzuki-Miyaura cross-coupling reactions. This is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s boronic ester group is essential for the transmetalation step in this process .
Synthesis of Inhibitors
Researchers use this compound in the synthesis of various inhibitors, including those targeting phosphodiesterase 10A, TpI2 kinase, and STAT3 protein. These inhibitors have potential therapeutic applications in treating diseases .
Preparation of Sulfinamide Derivatives
In organic synthesis, this compound is used to prepare sulfinamide derivatives . These derivatives are valuable in medicinal chemistry for their potential biological activities .
Study of Aryl Iodides Coupling
The compound is a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides. This research is fundamental in developing new methods for creating biaryl compounds, which are common structures in pharmaceuticals .
Organic Reaction Mechanisms
Due to its unique structure, the compound is involved in studies related to organic reaction mechanisms . It helps in understanding the behavior of boron reagents in different chemical reactions .
Environmental Benignity
In the context of green chemistry, this compound is appreciated for its environmentally benign properties. It is stable, readily prepared, and generally considered safe for the environment, which is crucial for sustainable chemistry practices .
Pharmaceutical Research
Lastly, it finds application in pharmaceutical research for the development of new drugs. Its boronic ester moiety is a key functional group in the design of drug candidates .
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(12-14)17(23)22-16-10-8-15(21)9-11-16/h5-12H,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZVDHDRQNRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660140 | |
Record name | N-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
850567-58-7 | |
Record name | N-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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